

An In-depth Technical Guide to (R)-3-Amino-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-3-Amino-3-phenylpropanoic acid

Cat. No.: B041386

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R)-3-Amino-3-phenylpropanoic acid**, a non-proteinogenic β -amino acid that serves as a critical building block in pharmaceutical and chemical synthesis. This document details its physicochemical properties, outlines experimental protocols for its synthesis, and discusses its applications in drug development and biochemical research.

Core Properties of (R)-3-Amino-3-phenylpropanoic Acid

(R)-3-Amino-3-phenylpropanoic acid, also known as D- β -Phenylalanine, is the (R)-enantiomer of 3-amino-3-phenylpropanoic acid.^{[1][2]} Its distinct stereochemistry makes it a valuable chiral intermediate in the synthesis of complex molecules.

Table 1: Physicochemical and Identification Data

Property	Value
Molecular Weight	165.19 g/mol [1] [3]
Molecular Formula	C ₉ H ₁₁ NO ₂ [1] [3] [4]
CAS Number	13921-90-9 [1] [3]
Physical State	White to off-white crystalline powder [5]
Melting Point	211 °C (decomposition)
IUPAC Name	(3R)-3-amino-3-phenylpropanoic acid [1]
Synonyms	D-β-Phenylalanine, (+)-3-Amino-3-phenylpropanoic acid, (R)-β-Phenylalanine [1] [3]
Solubility	Soluble in aqueous acid (sparingly). [6]

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure **(R)-3-Amino-3-phenylpropanoic acid** is a key challenge. Methods often involve either asymmetric synthesis or the resolution of a racemic mixture. Below are outlined protocols for two common approaches.

This protocol is a general method for synthesizing 3-amino-3-arylpropionic acids and can be adapted for the phenyl derivative.[\[7\]](#) It involves a condensation reaction between an aldehyde, malonic acid, and an ammonia source.

Materials:

- Benzaldehyde
- Malonic acid
- Ammonium acetate
- Ethanol (EtOH)
- Methanol (MeOH) for recrystallization

Procedure:

- Combine benzaldehyde (1.0 eq), malonic acid (1.0 eq), and ammonium acetate (1.3 eq) in a round-bottom flask.
- Add ethanol to the flask to serve as the solvent.
- Reflux the reaction mixture for 6-8 hours.
- Allow the mixture to cool to room temperature. A white solid precipitate of 3-amino-3-phenylpropanoic acid should form.
- Collect the solid product by filtration.
- Purify the crude product by recrystallization from hot methanol to yield the racemic product.

[7]

Enzymatic resolution is a highly effective method for obtaining the pure (R)-enantiomer. This process uses microorganisms with enantiomer-specific amidohydrolyzing activity to selectively hydrolyze the N-acetyl group from one enantiomer of the racemic mixture.[8]

Materials:

- Racemic (R,S)-N-acetyl-3-amino-3-phenylpropionic acid
- Microorganism culture (e.g., *Variovorax* sp. for (R)-enantiomer specificity)[8]
- Phosphate buffer solution
- Equipment for cell culture and separation (e.g., centrifuge, filtration apparatus)
- HPLC with a chiral column for enantiomeric excess determination

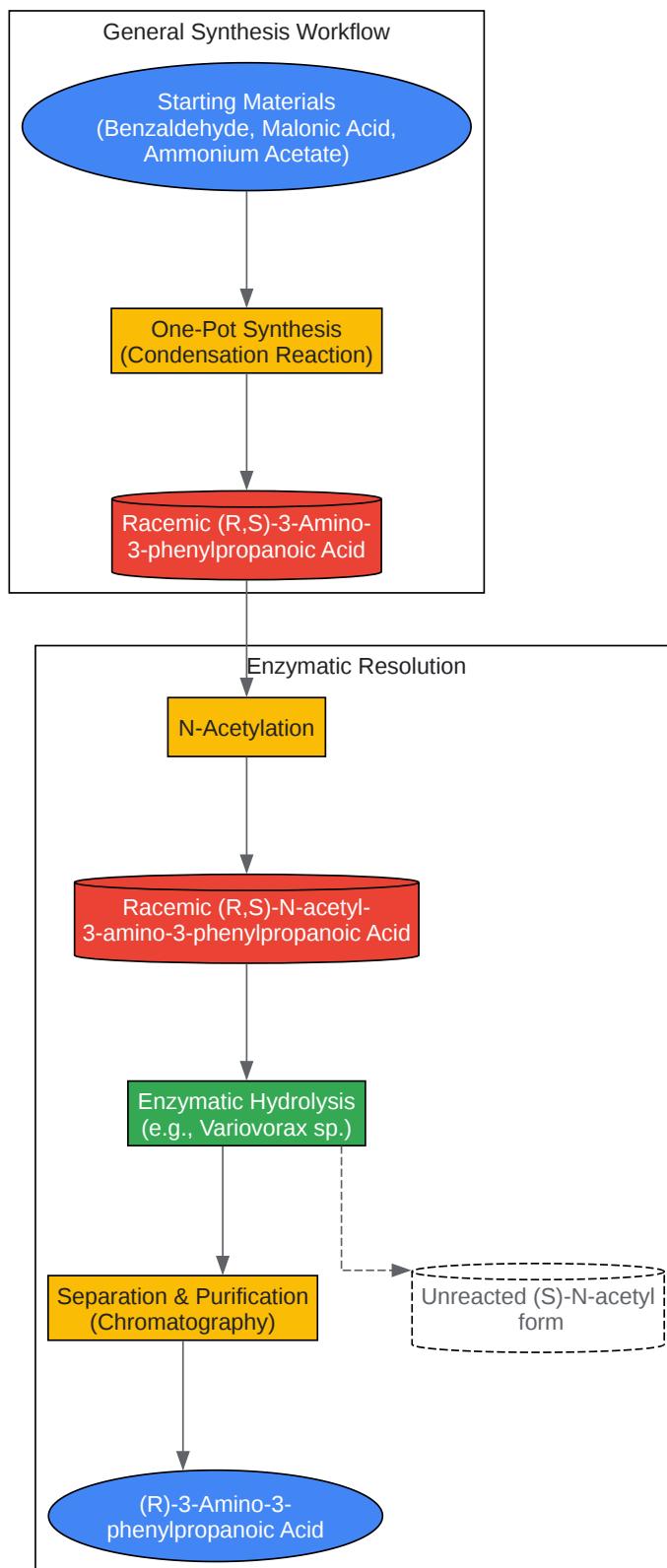
Procedure:

- Substrate Preparation: Synthesize racemic N-acetyl-3-amino-3-phenylpropionic acid from the racemic amino acid.

- Microorganism Cultivation: Culture the selected microorganism (e.g., *Variovorax* sp.) in a suitable growth medium until a sufficient cell density is reached.
- Enzymatic Reaction:
 - Harvest the microbial cells via centrifugation and resuspend them in a phosphate buffer.
 - Add the racemic N-acetyl substrate to the cell suspension.
 - Incubate the reaction mixture under controlled temperature and pH. The enzyme within the microorganism will selectively hydrolyze the N-acetyl group from the (R)-enantiomer, yielding **(R)-3-Amino-3-phenylpropanoic acid**.
- Product Separation:
 - Separate the cells from the reaction mixture.
 - The resulting solution will contain the desired (R)-amino acid and the unreacted (S)-N-acetyl-amino acid.
 - Adjust the pH to isolate the (R)-amino acid based on its isoelectric point or use ion-exchange chromatography for purification.
- Purity Analysis: Determine the enantiomeric excess of the final product using chiral HPLC. This method has been shown to produce (R)- β -Phe with >99.5% ee.[8]

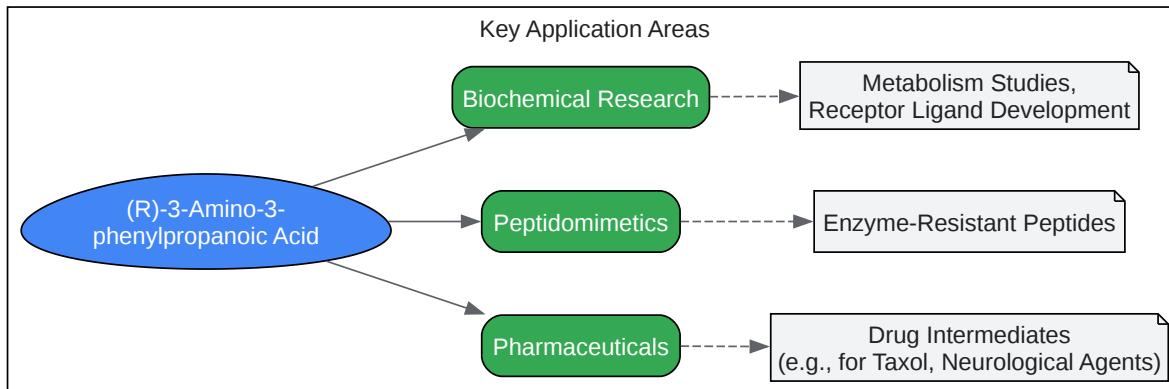
Applications in Drug Development and Research

(R)-3-Amino-3-phenylpropanoic acid is a valuable chiral building block with significant applications in the pharmaceutical industry and biochemical research.


- Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceuticals.[9] Its structure is incorporated into drugs targeting neurological disorders and is a component in the synthesis of bioactive peptides.[9] For example, it is a useful ingredient for the synthesis of Taxol, a potent anticancer agent.[8]
- Peptide Chemistry: As a β -amino acid, it is used to create peptidomimetics with altered secondary structures and increased stability against enzymatic degradation compared to

peptides made from α -amino acids.[\[9\]](#)

- Biochemical Research: This compound serves as a tool for studying amino acid metabolism and the effects of unnatural amino acids on cellular processes.[\[9\]](#) Derivatives have also been synthesized and evaluated as ligands for the mu opioid receptor, demonstrating its potential in neuroscience research.[\[10\]](#)


Visualized Workflow and Pathways

To illustrate the logical flow of synthesizing the enantiomerically pure compound, the following diagrams outline the key steps.

[Click to download full resolution via product page](#)

Caption: Synthesis and Resolution Workflow for **(R)-3-Amino-3-phenylpropanoic Acid**.

[Click to download full resolution via product page](#)

Caption: Application Map of **(R)-3-Amino-3-phenylpropanoic Acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3R)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 13921-90-9: (+)-3-Amino-3-phenylpropanoic acid [cymitquimica.com]
- 4. L19801.03 [thermofisher.com]
- 5. 3-Amino-3-phenylpropionic acid | 614-19-7 [chemicalbook.com]
- 6. (S)-3-Amino-3-phenylpropanoic acid | 40856-44-8 [chemicalbook.com]
- 7. scribd.com [scribd.com]

- 8. [tandfonline.com](#) [tandfonline.com]
- 9. [chemimpex.com](#) [chemimpex.com]
- 10. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-3-Amino-3-phenylpropanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041386#r-3-amino-3-phenylpropanoic-acid-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com